molecular formula C25H21N B2999285 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine CAS No. 1263001-82-6

9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine

Cat. No.: B2999285
CAS No.: 1263001-82-6
M. Wt: 335.45
InChI Key: COLKCCIWRXMWBI-UHFFFAOYSA-N
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Description

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by the presence of a fluorene core substituted with a naphthyl group and a dimethylamino group, which imparts distinct electronic and photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine typically involves palladium-catalyzed cross-coupling reactions. One common method is the Buchwald-Hartwig amination, where a fluorene derivative is coupled with a naphthylamine under the influence of a palladium catalyst and a suitable base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide (DMF) at elevated temperatures to ensure high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene or naphthyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized fluorene or naphthyl compounds.

Scientific Research Applications

9,9-Dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various electronic transitions, making it effective in applications like fluorescence imaging and electronic devices. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

Similar Compounds

  • 9,9-Dimethyl-N,N-diphenyl-9H-fluoren-2-amine
  • N2,N6-bis(9,9-dimethyl-7-(naphthalen-1-yl)-9H-fluoren-2-yl)-N2,N6-bis(4-fluorophenyl)-9,10-dimethylanthracene-2,6-diamine

Uniqueness

Compared to similar compounds, 9,9-dimethyl-N-(naphthalen-2-yl)-9H-fluoren-2-amine stands out due to its specific substitution pattern, which imparts unique electronic and photophysical properties. This makes it particularly valuable in applications requiring precise control over electronic transitions and fluorescence characteristics .

Properties

IUPAC Name

9,9-dimethyl-N-naphthalen-2-ylfluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N/c1-25(2)23-10-6-5-9-21(23)22-14-13-20(16-24(22)25)26-19-12-11-17-7-3-4-8-18(17)15-19/h3-16,26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COLKCCIWRXMWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC5=CC=CC=C5C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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